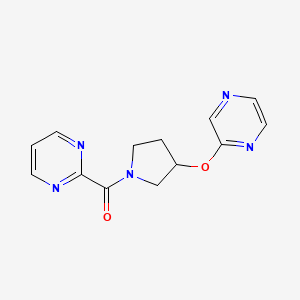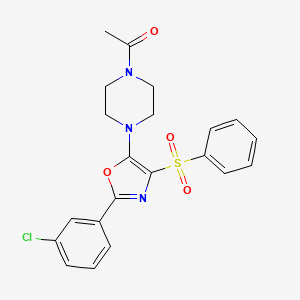![molecular formula C20H19N3OS B2647165 N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide CAS No. 2034435-75-9](/img/structure/B2647165.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide” is a complex organic compound. It likely contains a bipyridine moiety (a structure with two pyridine rings), an ethylthio group (an ethyl group attached to a sulfur atom), and a benzamide group (a benzene ring attached to an amide group). This compound could potentially be a part of the benzimidazole opioids class, which are synthetic opioids with an unusual benzimidazole structure .
Molecular Structure Analysis
The molecular structure of “N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide” would likely be complex due to the presence of multiple functional groups. The structure-activity relationship of similar compounds has been explored to a reasonable extent. The optimal substitution pattern is fairly tightly defined, but even derivatives incorporating only some of these features are still potent opioids .
Chemical Reactions Analysis
Again, while specific chemical reactions involving “N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide” are not available, we can infer from similar compounds that it might undergo reactions typical of its functional groups. For example, benzimidazole opioids bind the mu-opioid receptor and may exhibit potency up to several hundred times that of morphine .
Applications De Recherche Scientifique
Neuroleptic Activity
Benzamides, including derivatives similar to the specified compound, have been synthesized and evaluated for their potential as neuroleptics. These compounds have been shown to inhibit apomorphine-induced stereotyped behavior in rats, suggesting a good correlation between structure and activity, which could imply potential applications in the treatment of psychosis (Iwanami et al., 1981).
Catalytic Applications
Metal- and reagent-free synthesis methods for benzothiazoles and thiazolopyridines from thioamides have been reported, indicating the role of similar benzamide derivatives in catalysis. These processes are important for the synthesis of compounds prevalent in pharmaceuticals and organic materials (Qian et al., 2017).
Anti-Fibrotic Drug Development
Substituted benzamides have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), with implications for anti-fibrotic drug development. These compounds exhibit excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in carcinoma xenograft models (Borzilleri et al., 2006).
Antiviral Activity
Benzamide-based compounds have been synthesized, showing remarkable antiavian influenza virus activity. These findings suggest potential applications in the development of antiviral drugs, particularly against bird flu influenza (Hebishy et al., 2020).
Metal/Ligand Stoichiometry in Catalysis
The control of metal/ligand stoichiometry in zirconium complexes with aminopyridinato ligands, related to the compound of interest, has been shown to lead to catalysts for ethylene polymerization, demonstrating the compound's potential application in catalysis and polymer science (Morton et al., 2000).
Orientations Futures
The future directions for “N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide” would depend on its specific properties and potential applications. Benzotriazin-4(3H)-ones, which are underrepresented heterocyclic scaffolds with important pharmacological properties, have been synthesized using a new protocol that exploits acyclic aryl triazine precursors . This could potentially be a direction for future research involving “N-([2,3’-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide”.
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-25-19-8-4-3-7-17(19)20(24)23-13-15-9-10-18(22-12-15)16-6-5-11-21-14-16/h3-12,14H,2,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJFTAVUERGQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bipyridin]-5-ylmethyl)-2-(ethylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2647082.png)


![methyl 2-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)acetate](/img/structure/B2647088.png)
![2,4-dichloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B2647090.png)
![5-ethyl-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2647091.png)

![[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate](/img/no-structure.png)



![(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2647101.png)
![N-{1-[(4-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2647102.png)
![(E)-N-(3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-4-(dimethylamino)but-2-enamide](/img/structure/B2647104.png)